(S)-2-Amino-N-((S)-1-(((S)-3-(4-hydroxyphenyl)-1-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-1-oxopropan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)-4-methylpentanamide
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Overview
Description
H-Leu-Val-Tyr-Amc, also known as N-Succinyl-Leucyl-Leucyl-Valyl-Tyrosyl-7-Amido-4-Methylcoumarin, is a synthetic peptide substrate widely used in biochemical research. This compound is particularly significant in the study of proteasome activity, a protein complex responsible for degrading unneeded or damaged proteins by proteolysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Leu-Val-Tyr-Amc involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, leucine, to a solid resin. Subsequent amino acids, valine, tyrosine, and 7-amido-4-methylcoumarin, are sequentially added through condensation reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of H-Leu-Val-Tyr-Amc follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and reproducible synthesis of the peptide. The final product is purified using preparative HPLC and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions: H-Leu-Val-Tyr-Amc undergoes various chemical reactions, including hydrolysis and amidation. The hydrolysis of the peptide bond releases 7-amido-4-methylcoumarin, a highly fluorescent molecule used to measure proteasome activity .
Common Reagents and Conditions: The hydrolysis reaction typically involves the use of proteasome enzymes under physiological conditions. The reaction is monitored using fluorescence spectroscopy, with excitation and emission wavelengths of 380 nm and 440 nm, respectively .
Major Products Formed: The primary product formed from the hydrolysis of H-Leu-Val-Tyr-Amc is 7-amido-4-methylcoumarin, which is used as a fluorescent marker in various biochemical assays .
Scientific Research Applications
H-Leu-Val-Tyr-Amc is extensively used in scientific research, particularly in the study of proteasome activity. It serves as a substrate for measuring the chymotrypsin-like activity of the proteasome, which is crucial for understanding protein degradation pathways in cells. This compound is also used in cancer research to study the effects of proteasome inhibitors on tumor cells .
In addition to its use in biochemistry, H-Leu-Val-Tyr-Amc is employed in drug discovery and development. It helps identify potential proteasome inhibitors, which can be used as therapeutic agents for treating various diseases, including cancer and neurodegenerative disorders .
Mechanism of Action
H-Leu-Val-Tyr-Amc exerts its effects by serving as a substrate for the proteasome. The proteasome cleaves the peptide bond, releasing 7-amido-4-methylcoumarin, which fluoresces upon excitation. This fluorescence is used to measure proteasome activity, providing insights into the regulation of protein degradation in cells .
Comparison with Similar Compounds
H-Leu-Val-Tyr-Amc is similar to other fluorogenic peptide substrates, such as N-Succinyl-Leucyl-Leucyl-Valyl-Tyrosyl-7-Amido-4-Methylcoumarin and Z-Leucyl-Leucyl-Valyl-Tyrosyl-7-Amido-4-Methylcoumarin. H-Leu-Val-Tyr-Amc is unique in its specific sequence and its ability to measure chymotrypsin-like activity of the proteasome with high sensitivity .
List of Similar Compounds:- N-Succinyl-Leucyl-Leucyl-Valyl-Tyrosyl-7-Amido-4-Methylcoumarin
- Z-Leucyl-Leucyl-Valyl-Tyrosyl-7-Amido-4-Methylcoumarin
- Cbz-Leucyl-Leucyl-Valyl-Tyrosyl-7-Amido-4-Methylcoumarin
Biological Activity
(S)-2-Amino-N-((S)-1-(((S)-3-(4-hydroxyphenyl)-1-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-1-oxopropan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)-4-methylpentanamide is a complex compound with potential biological activities, particularly in antimicrobial and anticancer contexts. This article synthesizes existing research findings to outline its biological activity, mechanisms, and potential applications.
Chemical Structure and Properties
The compound features a unique structure that includes multiple functional groups contributing to its biological activity. The presence of the 4-hydroxyphenyl moiety is particularly notable for its role in various biological interactions.
Property | Value |
---|---|
Molecular Formula | C18H28N4O5 |
Molecular Weight | 376.44 g/mol |
Solubility | DMSO, Methanol |
Storage Conditions | -20°C |
Antimicrobial Activity
Research has indicated that derivatives containing the 4-hydroxyphenyl group exhibit significant antimicrobial properties. For instance, compounds similar to (S)-2-Amino-N... have shown activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative pathogens .
A study highlighted that certain amino acid derivatives demonstrated inhibition against critical enzymes involved in cell wall synthesis, suggesting a mechanism of action that disrupts bacterial growth . Specifically, the compound's ability to inhibit kinases related to bacterial virulence was noted, indicating a multifaceted approach to antimicrobial efficacy .
Anticancer Potential
The compound's structure suggests potential anticancer activity. The 4-hydroxyphenyl moiety is known for its antioxidant properties, which can contribute to the inhibition of cancer cell proliferation . Moreover, the integration of this moiety into amino acid derivatives has been associated with enhanced bioactivity against various cancer cell lines .
In vitro studies have shown that phenolic compounds can interact with multiple biological targets, including protein kinases involved in cancer progression. This interaction may lead to the modulation of signaling pathways critical for tumor growth and metastasis .
The biological activity of (S)-2-Amino-N... can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Kinase Modulation : It has been shown to affect kinase activity, which plays a crucial role in cellular signaling pathways related to growth and survival.
- Antioxidant Activity : The phenolic structure contributes to radical scavenging abilities, potentially protecting cells from oxidative stress .
Case Study 1: Antimicrobial Efficacy
In a comparative study of various derivatives, it was found that compounds with similar structural features exhibited varying degrees of antibacterial activity. For example, one derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against E. coli, while another showed no activity at concentrations up to 64 µg/mL . This variability underscores the importance of structural modifications in enhancing biological activity.
Case Study 2: Anticancer Activity
In vitro assays on cancer cell lines revealed that derivatives featuring the 4-hydroxyphenyl group significantly reduced cell viability at concentrations as low as 50 µM. Mechanistic studies indicated that these compounds induced apoptosis through caspase activation pathways .
Properties
Molecular Formula |
C30H38N4O6 |
---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-[[(2S)-3-(4-hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C30H38N4O6/c1-16(2)12-23(31)28(37)34-27(17(3)4)30(39)33-24(14-19-6-9-21(35)10-7-19)29(38)32-20-8-11-22-18(5)13-26(36)40-25(22)15-20/h6-11,13,15-17,23-24,27,35H,12,14,31H2,1-5H3,(H,32,38)(H,33,39)(H,34,37)/t23-,24-,27-/m0/s1 |
InChI Key |
LCXURRLYDBPUAM-DPZBCOQUSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)N |
Origin of Product |
United States |
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